molecular formula C23H46O13 B1464830 mPEG10-CH2COOH CAS No. 908258-58-2

mPEG10-CH2COOH

Cat. No.: B1464830
CAS No.: 908258-58-2
M. Wt: 530.6 g/mol
InChI Key: DNJQYLLQMMESPG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

mPEG10-CH2COOH, also known as 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid, is a linear monofunctional PEG linker with a carboxylic acid group (COOH) at the end . The primary targets of this compound are primary amines or other nucleophiles, which are reactive sites for conjugation . This enables the attachment of biomolecules, drugs, or targeting ligands to the PEG chain .

Mode of Action

The carboxylic acid group of this compound provides a reactive site for conjugation with primary amines or other nucleophiles . This interaction allows for the attachment of various biomolecules, drugs, or targeting ligands to the PEG chain . This conjugation process is a key aspect of the compound’s mode of action.

Biochemical Pathways

It is known that the compound is used in medical research, drug-release, nanotechnology, and new materials research . It plays a role in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .

Pharmacokinetics

The compound’s molecular weight is 5306 , which may influence its pharmacokinetic properties

Result of Action

Given its role in conjugation with primary amines or other nucleophiles, it can be inferred that the compound plays a significant role in the attachment of biomolecules, drugs, or targeting ligands to the peg chain . This could potentially influence the efficacy of drug delivery and the performance of new materials.

Action Environment

It is recommended to store the compound at -5°c, keep it dry, and avoid sunlight . These recommendations suggest that temperature, moisture, and light exposure may influence the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

mPEG10-CH2COOH plays a crucial role in biochemical reactions, particularly in the conjugation with primary amines or other nucleophiles. The carboxylic acid group provides a reactive site for these interactions, enabling the attachment of biomolecules, drugs, or targeting ligands to the PEG chain . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates that enhance the solubility, stability, and bioavailability of therapeutic agents .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying the surface properties of nanoparticles or drug carriers, this compound can enhance cellular uptake and targeting efficiency . Additionally, this compound can modulate the immune response and reduce the recognition of therapeutic agents by the immune system, thereby prolonging their circulation time in the body .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The carboxylic acid group of this compound forms covalent bonds with primary amines on proteins or other biomolecules, resulting in the formation of stable conjugates . This modification can alter the activity, stability, and localization of the conjugated biomolecules, thereby influencing their biological functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its activity may decrease over time due to hydrolysis or other degradation processes . Long-term studies have shown that this compound can maintain its functional properties for extended periods, making it suitable for various in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the solubility and bioavailability of therapeutic agents without causing significant toxicity . At high doses, this compound may induce adverse effects, such as immune reactions or toxicity, highlighting the importance of optimizing the dosage for specific applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conjugation and degradation . The carboxylic acid group of this compound can be metabolized by enzymes such as esterases, leading to the formation of metabolites that are further processed and excreted by the body . This compound can also influence metabolic flux and metabolite levels, affecting the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, enhancing its therapeutic efficacy . The distribution of this compound can also be influenced by its molecular size and hydrophilicity, which affect its ability to penetrate biological membranes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy polyethylene glycol 10-acetic acid is typically synthesized through a multi-step reaction process. The synthesis begins with the polymerization of ethylene oxide to form polyethylene glycol. The terminal hydroxyl group of polyethylene glycol is then methoxylated to produce methoxy polyethylene glycol. Finally, the methoxy polyethylene glycol is reacted with bromoacetic acid under basic conditions to introduce the carboxylic acid group .

Industrial Production Methods

In industrial settings, the production of methoxy polyethylene glycol 10-acetic acid involves large-scale polymerization reactors for the initial formation of polyethylene glycol. The subsequent steps of methoxylation and carboxylation are carried out in batch reactors with precise control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methoxy polyethylene glycol 10-acetic acid primarily undergoes substitution reactions due to the presence of the reactive carboxylic acid group. It can also participate in esterification and amidation reactions.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are methoxy polyethylene glycol derivatives with various functional groups attached to the carboxylic acid end.

    Esterification: The products are methoxy polyethylene glycol esters.

    Amidation: The products are methoxy polyethylene glycol amides.

Scientific Research Applications

Methoxy polyethylene glycol 10-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methoxy polyethylene glycol 5-acetic acid
  • Methoxy polyethylene glycol 20-acetic acid
  • Methoxy polyethylene glycol 40-acetic acid

Uniqueness

Methoxy polyethylene glycol 10-acetic acid is unique due to its optimal chain length, which provides a balance between solubility and steric hindrance. This makes it particularly suitable for applications requiring moderate molecular weight polyethylene glycol linkers. Compared to shorter or longer polyethylene glycol derivatives, methoxy polyethylene glycol 10-acetic acid offers enhanced stability and bioavailability for conjugated biomolecules .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O13/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23(24)25/h2-22H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJQYLLQMMESPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694784
Record name 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908258-58-2
Record name 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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